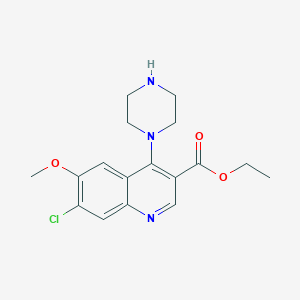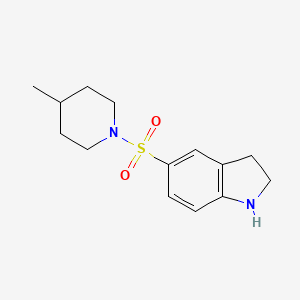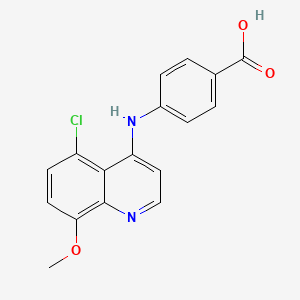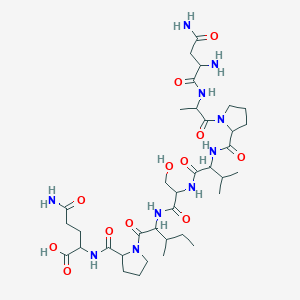![molecular formula C6H6N2 B12111405 1,4-Dihydropyrrolo[3,2-b]pyrrole CAS No. 63156-05-8](/img/structure/B12111405.png)
1,4-Dihydropyrrolo[3,2-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydropyrrolo[3,2-b]pyrrole is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by a fused ring system consisting of two pyrrole units. It is known for its strong electron-donating properties and has been utilized in various applications, including as a building block for organic semiconductors and fluorescent materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrrolo[3,2-b]pyrrole can be synthesized through several methods. One common approach involves the condensation of pyrrole with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired fused ring system .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydropyrrolo[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydropyrrolo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and conjugated polymers.
Biology: This compound has been explored for its potential use in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler structure with one pyrrole ring.
Indole: Contains a fused benzene and pyrrole ring.
Carbazole: Features a fused tricyclic structure with two benzene rings and one pyrrole ring.
Uniqueness
1,4-Dihydropyrrolo[3,2-b]pyrrole is unique due to its fused ring system, which imparts strong electron-donating properties and makes it highly versatile for various applications in materials science and organic electronics .
Eigenschaften
| 63156-05-8 | |
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
1,4-dihydropyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-2-4-8-5(1)6/h1-4,7-8H |
InChI-Schlüssel |
AGTXZUSQQMGXGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)
![4,5,6,9,10,11-Hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene](/img/structure/B12111335.png)











![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
